molecular formula C10H9FO2 B14766932 3-Acetyl-2-fluoro-5-methylbenzaldehyde

3-Acetyl-2-fluoro-5-methylbenzaldehyde

Cat. No.: B14766932
M. Wt: 180.17 g/mol
InChI Key: GKIBIFZYQWFRPS-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluoro-5-methylbenzaldehyde is a fluorinated benzaldehyde derivative featuring an acetyl group (-COCH₃) at position 3, a fluorine atom at position 2, and a methyl group (-CH₃) at position 5 on the aromatic ring. This compound combines electron-withdrawing (acetyl, fluorine) and electron-donating (methyl) substituents, which influence its electronic properties, solubility, and reactivity. Such derivatives are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

3-acetyl-2-fluoro-5-methylbenzaldehyde

InChI

InChI=1S/C10H9FO2/c1-6-3-8(5-12)10(11)9(4-6)7(2)13/h3-5H,1-2H3

InChI Key

GKIBIFZYQWFRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-fluoro-5-methylbenzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-2-fluoro-5-methylbenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetyl-2-fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Acetyl-2-fluoro-5-methylbenzaldehyde with related benzaldehyde derivatives from literature and commercial sources:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₀H₉FO₂ 2-F, 3-COCH₃, 5-CH₃ High reactivity due to electron-withdrawing acetyl and fluorine; potential synthetic intermediate. N/A
3-(4-Fluoronaphthalen-1-yl)benzaldehyde C₁₇H₁₁FO 3-(4-Fluoronaphthalen-1-yl) Bulky naphthalene substituent reduces solubility; used in fluorescence materials .
3-Fluoro-5-(trifluoromethyl)benzaldehyde C₈H₄F₄O 3-F, 5-CF₃ Strong electron-withdrawing CF₃ group enhances electrophilicity; priced at $10,000/5g .
5-Chloro-2-hydroxy-3-methylbenzaldehyde C₈H₇ClO₂ 2-OH, 3-CH₃, 5-Cl Polar hydroxyl group increases hydrogen bonding; chloro substituent impacts toxicity .
3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde C₁₂H₁₆O₂ 2-OH, 3-C(CH₃)₃, 5-CH₃ Bulky tert-butyl group limits steric accessibility; used in ligand synthesis .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The acetyl (-COCH₃) and fluorine substituents in this compound deactivate the aromatic ring, directing electrophilic substitution to specific positions. Comparatively, the trifluoromethyl (-CF₃) group in 3-Fluoro-5-(trifluoromethyl)benzaldehyde exerts a stronger inductive effect, increasing electrophilicity .
  • Steric Effects : Bulky groups like tert-butyl in 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde hinder reaction kinetics, whereas smaller substituents (e.g., -CH₃) in the target compound allow for greater accessibility in further reactions .

Commercial Availability and Pricing

  • Fluorinated benzaldehydes are generally high-value commodities. For example:
    • 3-Fluoro-5-(trifluoromethyl)benzaldehyde : $10,000/5g due to complex fluorination .
    • 3-(4-Fluoronaphthalen-1-yl)benzaldehyde : $240/1g, reflecting the cost of naphthalene functionalization .
    • 5-Chloro-2-hydroxy-3-methylbenzaldehyde : Lower polarity and simpler synthesis likely reduce its cost relative to fluorinated analogs .

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